molecular formula C12H13F3O3 B13721442 Methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate

Methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate

Cat. No.: B13721442
M. Wt: 262.22 g/mol
InChI Key: AJROUBVKCZCLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate is an organic compound that belongs to the class of trifluoromethylated aromatic esters This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbox

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H13F3O3/c1-17-10-6-4-3-5-8(10)9(12(13,14)15)7-11(16)18-2/h3-6,9H,7H2,1-2H3

InChI Key

AJROUBVKCZCLHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)C(F)(F)F

Origin of Product

United States

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